molecular formula C26H23Cl2N3O2 B12698066 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione CAS No. 27388-40-5

4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione

Cat. No.: B12698066
CAS No.: 27388-40-5
M. Wt: 480.4 g/mol
InChI Key: FMEXYMLLUKMJGC-PKNBQFBNSA-N
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Description

4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenyl derivatives and pyrroloquinoline precursors. Common synthetic routes may involve:

    Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Vinylation: Introduction of the vinyl group to the 3,4-dichlorophenyl moiety.

    Piperidinylation: Attachment of the piperidine ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The specific methods would depend on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl or piperidine moieties.

    Reduction: Reduction reactions could target the quinoline or vinyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe to study receptor interactions or enzyme activities.

Medicine

Industry

In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione exerts its effects would depend on its specific biological target. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3,4-Dichlorophenyl)vinyl)-2-(2-(1-piperidinyl)ethyl)-1H-pyrrolo(3,4-c)quinoline-1,3(2H)-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the dichlorophenyl, vinyl, piperidine, and pyrroloquinoline moieties, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

27388-40-5

Molecular Formula

C26H23Cl2N3O2

Molecular Weight

480.4 g/mol

IUPAC Name

4-[(E)-2-(3,4-dichlorophenyl)ethenyl]-2-(2-piperidin-1-ylethyl)pyrrolo[3,4-c]quinoline-1,3-dione

InChI

InChI=1S/C26H23Cl2N3O2/c27-19-10-8-17(16-20(19)28)9-11-22-24-23(18-6-2-3-7-21(18)29-22)25(32)31(26(24)33)15-14-30-12-4-1-5-13-30/h2-3,6-11,16H,1,4-5,12-15H2/b11-9+

InChI Key

FMEXYMLLUKMJGC-PKNBQFBNSA-N

Isomeric SMILES

C1CCN(CC1)CCN2C(=O)C3=C(C2=O)C(=NC4=CC=CC=C43)/C=C/C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C3=C(C2=O)C(=NC4=CC=CC=C43)C=CC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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